

Ethoxytriethylsilane ^1H NMR and ^{13}C NMR spectral data

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Compound of Interest

Compound Name: **Ethoxytriethylsilane**

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An In-Depth Technical Guide to the ^1H and ^{13}C NMR Spectral Analysis of **Ethoxytriethylsilane**

Introduction

Ethoxytriethylsilane (CAS No. 597-67-1), a member of the organosilane family, serves as a valuable compound in various chemical syntheses.^[1] Its structure, featuring a central silicon atom bonded to three ethyl groups and an ethoxy group, presents a clear and instructive model for nuclear magnetic resonance (NMR) analysis. NMR spectroscopy is an indispensable, non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and environment of a sample.^[2] For professionals in research and drug development, a thorough understanding of the NMR spectra of compounds like **ethoxytriethylsilane** is fundamental for structural verification, purity assessment, and reaction monitoring.

This guide provides a detailed examination of the ^1H and ^{13}C NMR spectra of **ethoxytriethylsilane**. As a self-validating system, the principles discussed herein are designed to be both instructive and practically applicable, explaining the causal relationships between molecular structure and spectral output.

Predicted ^1H NMR Spectrum Analysis

The ^1H NMR spectrum of **ethoxytriethylsilane** is anticipated to display four distinct signals, corresponding to the four unique proton environments in the molecule. The chemical shift (δ) of each signal is influenced by the electron density around the protons, which is primarily affected

by the electronegativity of neighboring atoms like oxygen and silicon.[3] Protons closer to the electronegative oxygen atom are "deshielded" and appear at a lower field (higher ppm value), while those further away are more "shielded" and appear at a higher field (lower ppm value).[4] [5]

The splitting pattern, or multiplicity, of each signal is governed by the $n+1$ rule, where 'n' is the number of equivalent protons on adjacent carbons. This spin-spin coupling provides crucial information about the connectivity of the atoms.

Table 1: Predicted ^1H NMR Spectral Data for **Ethoxytriethylsilane**

Label	Structural Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale for Chemical Shift & Multiplicity
H ^a	-O-CH ₂ -CH ₃	~1.2	Triplet (t)	3H	Shielded alkyl protons, split into a triplet by the two adjacent H ^b protons (n=2, 2+1=3).
H ^b	-O-CH ₂ -CH ₃	~3.7	Quartet (q)	2H	Deshielded by the adjacent electronegative oxygen atom.[6] Split into a quartet by the three adjacent H ^a protons (n=3, 3+1=4).
H ^c	-Si-CH ₂ -CH ₃	~0.6	Quartet (q)	6H	Shielded by the electropositive silicon atom. Split into a quartet by the three adjacent H ^d protons (n=3, 3+1=4).
H ^d	-Si-CH ₂ -CH ₃	~0.9	Triplet (t)	9H	Shielded alkyl protons, split

into a triplet by the two adjacent H^c protons (n=2, 2+1=3).

Predicted ¹³C NMR Spectrum Analysis

Due to the low natural abundance of the ¹³C isotope (~1.1%), ¹³C-¹³C coupling is statistically insignificant, resulting in a spectrum where each unique carbon atom typically appears as a single line (singlet) under standard proton-decoupled conditions.[7] The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, making it easier to resolve individual carbon signals.[8] The positions of these signals are similarly influenced by the electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data for **Ethoxytriethylsilane**

Label	Structural Assignment	Predicted Chemical Shift (δ, ppm)	Rationale for Chemical Shift
C ^a	-O-CH ₂ -CH ₃	~18	Standard shielded sp ³ carbon in an alkyl chain.
C ^b	-O-CH ₂ -CH ₃	~58	Deshielded by the directly attached electronegative oxygen atom.
C ^c	-Si-CH ₂ -CH ₃	~7	Shielded sp ³ carbon directly attached to the silicon atom.
C ^d	-Si-CH ₂ -CH ₃	~8	Standard shielded sp ³ carbon in an alkyl chain.

Molecular Structure and NMR Correlations

Visualizing the molecular structure is key to understanding the origin of the NMR signals. The following diagram illustrates the structure of **ethoxytriethylsilane** with each unique proton and carbon environment labeled according to the assignments in Tables 1 and 2.

Caption: Molecular structure of **Ethoxytriethylsilane** with labeled nuclei.

Experimental Protocol for NMR Data Acquisition

This section outlines a robust, field-proven methodology for acquiring high-quality ¹H and ¹³C NMR spectra of **ethoxytriethylsilane**.

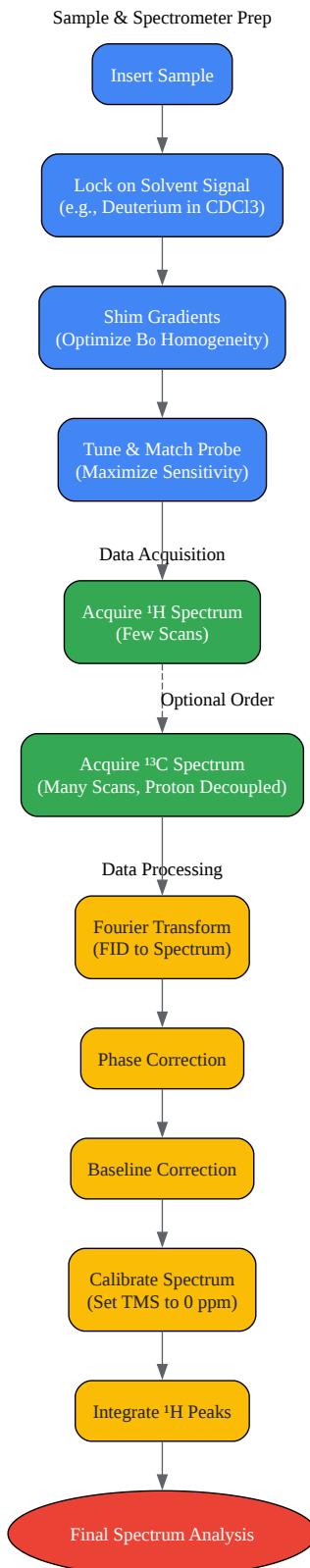
Part 1: Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation. The choice of solvent is paramount.

- Solvent Selection: Use Deuterated Chloroform (CDCl₃). It is a versatile solvent for a wide range of organic compounds and its residual proton signal (~7.26 ppm) and carbon signal (~77.2 ppm) are well-documented and typically do not interfere with the signals of interest for this compound.[9]
- Analyte Concentration: Accurately weigh approximately 10-20 mg of **ethoxytriethylsilane** and dissolve it in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
- Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent. TMS is the universally accepted internal reference standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[10] Many commercial deuterated solvents are available with TMS already added.[11]
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient for the spectrometer's detector (typically ~4 cm).
- Final Steps: Cap the NMR tube securely. If necessary, gently vortex the tube to ensure a homogenous solution.

Part 2: Spectrometer Workflow

The following steps provide a general workflow for a modern Fourier Transform NMR spectrometer.



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Caption: Standard workflow for NMR data acquisition and processing.

¹H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment.
- Number of Scans (NS): 8 to 16 scans are typically sufficient for good signal-to-noise.
- Relaxation Delay (D1): 1-2 seconds. This allows for the protons to return to equilibrium between pulses.
- Spectral Width: A range of -2 to 12 ppm is adequate to capture all signals, including the solvent and TMS.

¹³C NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
- Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required.
- Relaxation Delay (D1): 2 seconds.
- Spectral Width: A range of -10 to 220 ppm will encompass nearly all organic carbon signals.

[7]

Conclusion

The ¹H and ¹³C NMR spectra of **ethoxytriethylsilane** offer a textbook example of structural elucidation using this powerful analytical technique. The predictable chemical shifts, clear splitting patterns, and distinct carbon signals allow for an unambiguous assignment of the entire molecular structure. The methodologies and spectral data presented in this guide serve as a comprehensive reference for scientists, enabling them to confidently identify this compound, assess its purity, and utilize it as a reference for understanding the NMR spectra of more complex organosilanes.

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